1-(3-ethoxy-4-hydroxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide
Overview
Description
1-(3-ethoxy-4-hydroxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as EPPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC is a piperidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-hydroxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is responsible for the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to have antinociceptive effects, making it a potential candidate for pain management. This compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(3-ethoxy-4-hydroxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. Additionally, this compound has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability and limit its therapeutic applications.
Future Directions
There are several future directions for the study of 1-(3-ethoxy-4-hydroxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways. Moreover, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
Scientific Research Applications
1-(3-ethoxy-4-hydroxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have antinociceptive effects, making it a potential candidate for pain management.
properties
IUPAC Name |
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-3-28-22-15-18(9-10-21(22)26)16-25-13-11-20(12-14-25)23(27)24-17(2)19-7-5-4-6-8-19/h4-10,15,17,20,26H,3,11-14,16H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOEQITCSWMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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